Nectarin I protein, Nicotiana
Description
Overview of Nectar Proteins in Plant Biology
Nectar is a complex aqueous solution primarily composed of sugars such as sucrose, glucose, and fructose, which serves as a reward to attract pollinators. britannica.combristol.ac.uk Beyond these simple carbohydrates, nectar also contains a variety of other compounds, including amino acids, lipids, organic acids, and proteins. bristol.ac.ukmdpi.comresearchgate.net These nectar proteins, often referred to as "nectarins," are not merely trace components but play crucial roles in the plant's reproductive success and defense.
The functions of nectar proteins are diverse. A primary role is the protection of the nutrient-rich nectar and the floral reproductive organs from microbial pathogens. researchgate.net Given that nectar is exposed to the environment and visited by various organisms, it is susceptible to colonization by bacteria and yeasts, which can degrade the nectar's quality and potentially harm the plant. researchgate.net Nectar proteins with antimicrobial properties help to keep the nectar sterile. bristol.ac.uk Additionally, some nectar proteins are involved in defending the plant against herbivores. wikipedia.org Beyond defense, certain proteins may modify the chemical composition of the nectar, influencing its taste and nutritional value for specific pollinators. bristol.ac.uk The composition and concentration of these proteins can be highly regulated, reflecting an evolutionary adaptation to the plant's ecological niche and pollinator relationships. mdpi.com
Historical Context of Nectarin I Discovery in Nicotiana Species
The discovery of Nectarin I is rooted in studies of the floral nectar of ornamental tobacco, specifically a hybrid of Nicotiana langsdorffii and Nicotiana sanderae. researchgate.netresearchgate.netethernet.edu.et This particular hybrid was chosen for research because its flowers possess large nectaries and produce a high volume of nectar, facilitating the collection and analysis of its components. researchgate.net In the late 1990s, researchers identified a limited number of proteins that were secreted into the nectar of these tobacco plants. researchgate.net
Through protein purification and analysis, it was revealed that one protein was significantly more abundant than the others. This major protein was named Nectarin I. researchgate.netresearchgate.net Initial characterization published in 1999 showed that Nectarin I is the most highly expressed protein in the nectar of these plants. researchgate.net Subsequent N-terminal sequencing of the purified protein revealed that Nectarin I shared sequence identity with a class of proteins known as germins, which are known to be involved in plant defense. researchgate.net This discovery was a key step in understanding the biochemical mechanisms that plants employ to protect their reproductive tissues.
Current Research Landscape and Key Unanswered Questions
Current research on Nectarin I in Nicotiana has elucidated its primary function as a key component of the "nectar redox cycle." researchgate.net It is now understood that Nectarin I is a germin-like protein with manganese superoxide (B77818) dismutase (MnSOD) activity. This enzymatic function allows it to convert superoxide radicals into hydrogen peroxide (H₂O₂). researchgate.net This production of hydrogen peroxide in the nectar, which can reach high concentrations, is a potent defense mechanism against microbial growth. nih.gov The expression of Nectarin I is tightly regulated, occurring specifically in the nectary tissues and only during the period of active nectar secretion. researchgate.netnih.gov
Despite significant progress, several key questions about Nectarin I and other nectar proteins remain. The full extent of the biological roles of the hydrogen peroxide produced by Nectarin I is still being explored, including its potential effects on pollinator behavior and physiology. While the defensive role is established, the possibility of other functions for Nectarin I has not been entirely ruled out. Furthermore, the complete repertoire of nectar proteins in various Nicotiana species and their specific functions are yet to be fully cataloged. Understanding how the expression of Nectarin I and other nectar components is regulated in response to different environmental cues and pollinator visits is an active area of investigation. Finally, the evolutionary pressures that have shaped the diversity of nectar proteins across the Nicotiana genus and other plant species present a broad field for future research.
Data Tables
Table 1: Properties of Nectarin I in Nicotiana
| Property | Description |
| Monomer Molecular Mass | 29 kDa |
| Apparent Molecular Mass (Non-denaturing conditions) | >120 kDa |
| Protein Family | Germin-like protein |
| Enzymatic Activity | Superoxide dismutase [Mn] |
| Gene Name | NECI |
| Amino Acid Count | 197 (mature protein) |
| Gene Structure | Contains a single 386 nt intron |
| Primary Location of Expression | Nectary tissues |
| Timing of Expression | During active nectar secretion |
Table 2: Major Proteins Identified in the Nectar of Ornamental Tobacco (Nicotiana langsdorffii x N. sanderae)
| Protein | Monomer Molecular Mass |
| Nectarin I | 29 kDa |
| Other Major Nectar Protein 1 | 41 kDa |
| Other Major Nectar Protein 2 | 54 kDa |
| Other Major Nectar Protein 3 | 65 kDa |
Table 3: Sugar Composition in the Nectar of Various Nicotiana Species
| Species | Total Sugar Concentration (mM) | Sucrose (%) | Glucose (%) | Fructose (%) |
| N. alata | 557.7 | 45.3 | 25.8 | 28.9 |
| N. benthamiana | 473.3 | 21.6 | 36.3 | 42.1 |
| N. bonariensis | 1003.7 | 25.1 | 35.8 | 39.1 |
| N. clevelandii | 509.3 | 25.9 | 35.2 | 38.9 |
| N. glauca | 458.0 | 25.1 | 35.8 | 39.1 |
| N. langsdorffii | 1042.0 | 25.5 | 35.4 | 39.1 |
| N. plumbaginifolia | 487.3 | 36.4 | 30.1 | 33.5 |
| N. rustica | 550.0 | 25.6 | 35.5 | 38.9 |
| N. sylvestris | 417.0 | 50.4 | 23.4 | 26.2 |
Structure
2D Structure
Properties
CAS No. |
123339-15-1 |
|---|---|
Molecular Formula |
C5H5Ge |
Molecular Weight |
137.72 g/mol |
InChI |
InChI=1S/C5H5Ge/c1-2-4-6-5-3-1/h1-5H |
InChI Key |
NANRRCMSLVPIMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=[Ge]C=C1 |
Canonical SMILES |
C1=CC=[Ge]C=C1 |
Synonyms |
germin Nectarin I protein, Nicotiana Nectarin I protein, tobacco |
Origin of Product |
United States |
Molecular Biology and Genetics of Nectarin I
The NEC1 Gene
The production of the Nectarin I protein is governed by the NEC1 gene, which has been isolated and characterized to understand its structure and regulation.
The isolation of the NEC1 gene was achieved through a multi-step process. Initially, the N-terminus of the purified Nectarin I protein was sequenced. nih.govresearchgate.net Based on this amino acid sequence, a partial cDNA fragment was generated via PCR. researchgate.net This cDNA was then used as a probe to screen a Nicotiana plumbaginifolia genomic library, which led to the identification and isolation of a clone containing the full-length NEC1 gene. nih.govresearchgate.net
Sequence analysis of the genomic clone revealed the structural details of the NEC1 gene. It is organized into two exons that are separated by a single intron of 386 base pairs. nih.govresearchgate.net The gene encodes a pre-protein that, after processing, results in the mature Nectarin I protein consisting of 197 amino acids. nih.govresearchgate.net The identity of the gene was further confirmed by matching an internal amino acid sequence, obtained through cyanogen (B1215507) bromide cleavage of the purified protein, with the translated gene sequence. researchgate.net In Petunia hybrida, a related species, the NEC1 gene is noted to have a structure of six exons. ru.nl
| Feature | Description | Source |
| Method of Isolation | A partial cDNA probe, designed from the N-terminal protein sequence, was used to screen a genomic library. | nih.govresearchgate.net |
| Exons | 2 | researchgate.net |
| Introns | 1 (386 bp) | nih.govresearchgate.net |
| Encoded Protein | Mature protein of 197 amino acids | nih.govresearchgate.net |
| Confirmation | N-terminal and internal amino acid sequences of the protein match the translated gene sequence. | researchgate.net |
The expression of the NEC1 gene is tightly controlled at the transcriptional level, ensuring it is produced in the correct location and at the appropriate time during flower development. This regulation is primarily managed by specific DNA sequences in the gene's promoter and the transcription factors that bind to them.
Analysis of the NEC1 promoter region has been crucial in understanding its regulation. Deletion studies of the promoter identified specific cis-acting regulatory elements that are essential for gene expression in the nectary. nih.gov Researchers identified two consensus MYB binding sites within the promoter that are critical for its activation. nih.govnih.govresearchgate.net One site, designated S1, is located further upstream at position -899 to -891. nih.govresearchgate.net A second site, S0, was later identified closer to the transcription start site, at position -86 to -78. nih.gov Experiments using promoter-GUS fusion constructs in transgenic plants showed that mutation or deletion of either of these MYB binding sites resulted in a significant reduction in reporter gene expression in nectary tissues, indicating that both sites are important for full promoter activity. nih.govresearchgate.net
The key transcription factor responsible for activating NEC1 expression is MYB305. nih.govnih.gov MYB305 is a member of the R2R3 MYB family of transcription factors and its expression is largely restricted to the floral nectary. nih.govgenscript.com The protein binds directly to the two consensus MYB binding sites found on the NEC1 promoter. nih.govnih.govresearchgate.net The regulatory relationship is further supported by the temporal expression patterns of the two genes; the expression of myb305 mRNA and protein precedes the expression of NEC1. nih.govnih.gov
Further evidence for the role of MYB305 comes from genetic manipulation studies. nih.gov RNA interference (RNAi) knockdown of MYB305 in tobacco plants led to reduced expression of NEC1. nih.govnih.gov Conversely, ectopic overexpression of MYB305 in tobacco leaves, a tissue where it is not normally active, was sufficient to induce the expression of NEC1. nih.govnih.gov These findings confirm that MYB305 is a direct and essential regulator of NEC1 gene transcription in the nectary. nih.govgenscript.com
| Regulatory Element | Location | Function | Binding Factor | Source |
| S1 MYB binding site | -899 to -891 | Essential for promoter activation | MYB305 | nih.govresearchgate.net |
| S0 MYB binding site | -86 to -78 | Important for promoter activation | MYB305 | nih.gov |
The expression of NEC1 mRNA is highly specific, both in terms of location (spatial) and developmental timing (temporal).
Spatial Expression: NEC1 expression is predominantly localized to the nectary tissues. nih.govresearchgate.net Studies using in situ hybridization and promoter-GUS fusions have shown high levels of NEC1 transcripts specifically in the nectary parenchyma cells. ru.nl While the highest levels are found in the nectaries, much lower levels of expression have also been detected in the ovary. nih.govresearchgate.netresearchgate.net No expression has been observed in other plant tissues such as petals, stems, leaves, or roots. nih.govresearchgate.net
Temporal Expression: The timing of NEC1 expression is closely linked to the developmental stages of the flower and the process of nectar secretion. researchgate.net Using a 12-stage model of flower development, studies show that NEC1 expression begins around stage 8, which is approximately 24 to 36 hours before the flower opens (anthesis). oup.com Expression of the myb305 regulator begins earlier, by floral stage 6. researchgate.net NEC1 mRNA levels increase and accumulate to high levels by stage 12 (anthesis), coinciding with the period of active nectar secretion. nih.govnih.govresearchgate.net After the flower is fertilized, nectar production ceases, and NEC1 expression is downregulated. researchgate.net
| Tissue | Expression Level | Developmental Stage | Source |
| Nectary | High | Begins at Stage 8, peaks at Stage 12 (anthesis) | nih.govoup.comresearchgate.netru.nl |
| Ovary | Low | Coincides with nectary expression | nih.govresearchgate.netresearchgate.net |
| Petals, Stems, Leaves, Roots | None Detected | Not applicable | nih.govresearchgate.net |
Transcriptional Regulation of NEC1 Expression
Nectarin I Protein Structure and Biosynthesis
The Nectarin I protein is the final product of NEC1 gene expression and has a distinct structure related to its function. It is synthesized and secreted into the nectar, where it performs its protective role.
The mature Nectarin I protein has a monomer molecular mass of approximately 29 kDa as determined by SDS-PAGE. nih.govresearchgate.net However, under non-denaturing conditions, it forms a larger complex with an apparent molecular mass greater than 120 kDa, suggesting it functions as a multimer. nih.gov The protein is synthesized from the NEC1 gene, which encodes a mature protein of 197 amino acids following the cleavage of a signal peptide. nih.govresearchgate.net Sequence analysis has shown that Nectarin I is a germin-like protein, sharing identity with wheat germin (B1200585). nih.govresearchgate.net This structural similarity is consistent with its enzymatic function as a superoxide (B77818) dismutase, which is a common characteristic of germin-like proteins. oup.com The biosynthesis of the protein begins just before the flower opens and is active while nectar is being secreted. researchgate.net Immunolocalization studies have shown the protein is present in all nectary cells, with the highest concentration in the outer parenchyma, and is found near the plasma membrane and in small vesicles, consistent with its secretion into the nectar. ru.nl
| Property | Detail | Source |
| Monomer Molecular Mass | 29 kDa | nih.govresearchgate.net |
| Native Molecular Mass | >120 kDa (multimeric complex) | nih.gov |
| Amino Acid Count | 197 (mature protein) | nih.govresearchgate.net |
| Protein Family | Germin-like protein | nih.govresearchgate.net |
| Subcellular Localization | Secreted; observed in vesicles and near the plasmalemma in nectary cells | ru.nl |
Predicted Structural Features and Domains
Nectarin I (NEC1) is a key protein found in the nectar of Nicotiana (tobacco) species and is classified as a germin-like protein (GLP). researchgate.netnih.gov Analysis of its amino acid sequence reveals a close relationship to wheat germin. researchgate.netnih.gov The gene for Nectarin I encodes a precursor protein of 229 amino acids. uniprot.org The mature protein consists of 197 amino acids following the cleavage of a signal peptide. researchgate.netnih.gov
Under denaturing conditions, Nectarin I exhibits a monomer molecular mass of approximately 29 kDa. nih.gov However, in its native, non-denatured state, it has an apparent molecular mass greater than 120 kDa, which suggests it forms multimeric complexes, potentially as a tetramer or pentamer. nih.govuniprot.org The mature protein has a calculated molecular mass of 21,062 Da and an isoelectric point (pI) of 7.12. researchgate.net
Structurally, Nectarin I belongs to the germin family and contains a conserved Cupin type-1 domain, which is characteristic of this protein superfamily. uniprot.org The Cupin superfamily is known for a wide range of functions, and its members share a common β-barrel core structure. uniprot.org Additionally, the structure of Nectarin I is stabilized by at least one disulfide bond. uniprot.org Secondary structure predictions have indicated the presence of a short α-helix within its activation domain. nih.gov The MYB305 transcription factor, which regulates Nectarin I expression, binds to two consensus MYB binding sites located on the nec1 gene promoter. scispace.comoup.com
Table 1: Predicted Structural and Molecular Features of Nectarin I
| Feature | Description | Source(s) |
| Protein Family | Germin-like protein (GLP) | researchgate.netnih.gov |
| Monomer Molecular Mass | 29 kDa | nih.gov |
| Native Molecular Mass | >120 kDa (multimeric) | nih.gov |
| Mature Protein Size | 197 amino acids | researchgate.netnih.gov |
| Precursor Protein Size | 229 amino acids | uniprot.org |
| Calculated Mature Mass | 21,062 Da | researchgate.net |
| Isoelectric Point (pI) | 7.12 | researchgate.net |
| Key Domain | Cupin type-1 | uniprot.org |
| Structural Motifs | Disulfide bond, predicted α-helix | uniprot.orgnih.gov |
Post-Translational Modifications (e.g., N-Glycosylation)
Post-translational modifications (PTMs) are crucial for the function and stability of many proteins, including Nectarin I. mdpi.complos.org The most significant PTM identified for Nectarin I is N-glycosylation, classifying it as a glycoprotein. researchgate.netuniprot.orgnih.gov
Analysis has revealed a single, conserved site for N-linked glycosylation on the Nectarin I protein. researchgate.net This modification occurs at an asparagine residue at position 60 of the protein sequence. uniprot.org Glycosylation can influence protein folding, stability, and activity. mdpi.com In the case of a related protein, Nectarin IV, modeling has shown that its glycosylation sites are exposed on the surface, on the opposite face from its active site. nih.gov While N-glycosylation is a distinct feature of Nectarin I, some research suggests that this modification may not be an absolute requirement for the secretion of all nectarins. ed.ac.uk
Another identified PTM is the formation of at least one intramolecular disulfide bond. uniprot.org This covalent linkage between cysteine residues is vital for maintaining the tertiary structure and stability of the protein. uniprot.org
Table 2: Post-Translational Modifications of Nectarin I
| Modification Type | Description | Location | Source(s) |
| N-Glycosylation | Covalent attachment of an N-linked glycan (GlcNAc...). | Asparagine at position 60 | researchgate.netuniprot.org |
| Disulfide Bond | Covalent linkage between two cysteine residues. | Between Cys-42 and Cys-57 (by similarity) | uniprot.org |
Protein Processing and Secretion Pathways
The production of Nectarin I is a highly regulated process involving synthesis, processing, and targeted secretion. researchgate.netnih.gov The nec1 gene is transcribed into a pre-protein of 229 amino acids. uniprot.org This precursor contains a 32-amino acid N-terminal signal sequence. researchgate.netuniprot.org This signal peptide directs the protein into the secretory pathway and is subsequently cleaved off to produce the mature, 197-amino acid Nectarin I protein. researchgate.net
The expression of Nectarin I is tissue-specific and developmentally controlled. nih.govnih.gov It is found almost exclusively in the floral nectaries, with only very low levels detected in the ovary. researchgate.netnih.gov The protein is not found in other plant tissues such as petals, stems, leaves, or roots. nih.gov Furthermore, its expression is temporally regulated, occurring only during the period when nectar is being actively secreted by the flower, which in Nicotiana species begins around floral stage 10 and peaks at stage 12. nih.govnih.govfrontiersin.orgnsf.gov The transcription factor MYB305 plays a crucial role in regulating the expression of the nec1 gene. scispace.comoup.com
Bioinformatic analysis using tools like PSORT predicts with high certainty (78.6%) that Nectarin I is an extracellular protein. researchgate.net This prediction is confirmed by its presence in the secreted nectar, where it functions in the apoplast. researchgate.netuniprot.org After secretion, the nectar composition can undergo further changes. nih.gov While proteins and hydrogen peroxide levels can decline if nectar is removed from the flower, their levels are maintained in vivo, suggesting that factors beyond the initially secreted nectarins are involved in maintaining the nectar's chemical environment. nih.gov
Physiological Roles and Ecological Significance of Nectarin I
Nectarin I as a Component of Floral Defense Mechanisms
The floral nectar of Nicotiana is a nutrient-rich substance that, while attracting pollinators, also presents a potential breeding ground for microorganisms. nih.govresearchgate.net Nectarin I is a key part of a sophisticated defense strategy to mitigate this threat.
Nectarin I possesses manganese superoxide (B77818) dismutase (SOD) activity. oup.comjetir.org It is a key enzyme in the "nectar redox cycle," a biochemical pathway that generates high levels of hydrogen peroxide (H₂O₂). oup.comnih.govfrontiersin.org This process begins with a nectary-specific NADPH oxidase that produces superoxide radicals. oup.comfrontiersin.org Nectarin I then catalyzes the disproportionation of this superoxide into H₂O₂ and molecular oxygen. oup.com The accumulation of H₂O₂ in the nectar, reaching concentrations of up to 4 mM in ornamental tobacco, acts as a potent antimicrobial agent, effectively sterilizing the nectar and protecting it from microbial degradation. frontiersin.orgresearchgate.netfrontiersin.org
Studies have shown that while nectar provides a rich nutritional environment, it is rarely found to be infected by microorganisms, a testament to the efficacy of its defense molecules, including proteins like Nectarin I and various antimicrobial peptides. nih.govbohrium.com The antimicrobial activity of nectar is not solely reliant on H₂O₂; a complex mixture of proteins and peptides contributes to a broad-spectrum defense against bacteria and fungi. nih.govnih.gov
The production of H₂O₂ by Nectarin I and the nectar redox cycle serves a crucial role in safeguarding the plant's reproductive organs. oup.comresearchgate.net The gynoecium, ovules, and developing seeds are vulnerable to airborne and pollinator-transmitted pathogens that could compromise the plant's reproductive success. oup.comresearchgate.net By maintaining a sterile nectar environment, Nectarin I helps to prevent the introduction and proliferation of these pathogens at the base of the flower. oup.comfrontiersin.org
The expression of Nectarin I is tightly regulated and localized to the nectary tissues, particularly during the period of active nectar secretion, highlighting its specific role in protecting the floral reproductive apparatus. researchgate.netnih.gov This localized and temporal expression ensures that the defense mechanism is active when the flower is most susceptible to microbial invasion. researchgate.net
The defensive role of Nectarin I and the associated nectar redox cycle can be viewed as a specialized component of the plant's innate immune system. nih.gov Plant innate immunity relies on the recognition of potential threats and the subsequent activation of defense responses. frontiersin.org The production of reactive oxygen species (ROS) like H₂O₂ is a well-established mechanism in plant defense against pathogens. nih.gov
The interaction of nectar proteins with microbial components can trigger a surveillance and defense response. For instance, the interaction of Nectarin IV with a fungal protein can enhance the activity of Nectarin V, another enzyme in the redox cycle, leading to increased H₂O₂ production. nih.gov This demonstrates a sophisticated system of pathogen detection and response amplification within the nectar, contributing to the plant's basal resistance against a wide range of potential microbial invaders.
Research suggests that germin-like proteins, the class to which Nectarin I belongs, may interact with microbial adhesins. researchgate.netuniprot.org Adhesins are molecules on the surface of microbes that allow them to attach to host cells, a critical first step in infection. libretexts.org A germin-like protein in peas has been identified as a receptor for rhicadhesin, a protein from Rhizobium bacteria that facilitates their attachment to plant roots. researchgate.net This suggests that while the primary role of Nectarin I is enzymatic, it or other germin-like proteins in the nectar could potentially interfere with microbial attachment by binding to their adhesins, thereby preventing colonization of the flower's reproductive tissues. researchgate.netuniprot.org
Impact on Plant-Pollinator Interactions
The defensive functions of Nectarin I indirectly but significantly impact the relationship between the plant and its pollinators by ensuring the quality and consistency of the nectar reward.
By preventing microbial growth, Nectarin I plays a crucial role in maintaining the chemical composition and quality of the nectar. nih.govfrontiersin.orgnih.gov Microorganisms colonizing nectar can significantly alter its properties, including sugar composition and concentration, which can deter legitimate pollinators. frontiersin.org The antimicrobial activity of Nectarin I and other defense compounds ensures that the nectar remains a reliable and attractive food source for pollinators, thus reinforcing the mutualistic relationship. researchgate.netnih.gov The protection of nectar from microbial degradation is a key strategy for plants to ensure successful pollination. nih.gov
Indirect Defensive Mutualisms Mediated by Nectar Composition
Nectar serves not only as a reward for pollinators but also as a critical mediator in indirect defensive mutualisms, particularly in attracting organisms that protect the plant from herbivores. frontiersin.orgnih.gov The composition of nectar is paramount in maintaining these relationships. In Nicotiana, the floral nectar contains a limited array of proteins known as Nectarins, with Nectarin I (NEC1) being the most abundant. researchgate.netnih.gov These proteins are crucial for defending the nectar against microbial degradation. nih.govmdpi.com
The primary mechanism by which Nectarin I contributes to this defense is through its role in the "Nectar Redox Cycle". frontiersin.orgfrontiersin.org This biochemical pathway results in the production of high concentrations of hydrogen peroxide (H₂O₂), reaching levels of up to 4 mM in the nectar. frontiersin.orgfrontiersin.org This concentration of H₂O₂ is toxic to a wide range of microorganisms, effectively sterilizing the nectar and preserving its quality as a food reward for mutualistic partners like pollinators or defensive ants. frontiersin.orgresearchgate.net By ensuring the integrity of the reward, Nectarin I's function is integral to sustaining the mutualistic relationship; the plant provides a consistent food source, and in return, the animal partner provides a service, such as pollination or protection from herbivores. frontiersin.orgnih.gov The attraction of carnivorous arthropods, especially ants, through extrafloral nectar is a well-documented indirect defense strategy, and protecting this nectar reward is essential for its effectiveness. bioone.orgresearchgate.net
Nectarin I in Response to Abiotic and Biotic Stress Factors
Nectarin I is a key component of the plant's response to specific stressors, particularly biotic threats, through its specialized function within the nectary tissues.
The expression of Nectarin I is tightly regulated, occurring specifically in the nectary tissues during the period of active nectar secretion. nih.gov Its primary documented role is as a response to the biotic stress of potential microbial colonization. nih.gov Floral nectar, being rich in sugars, is a prime substrate for bacteria and fungi, and its contamination can deter legitimate mutualists. researchgate.net The Nectar Redox Cycle, with Nectarin I as a central enzyme, is a direct defensive response to this microbial threat. frontiersin.org The cycle is initiated by a developmentally regulated NADPH oxidase just before the flower opens, leading to the production of superoxide, which Nectarin I then converts to hydrogen peroxide. frontiersin.orgfrontiersin.org This system represents a pre-emptive defense strategy against a broad spectrum of microbial pathogens. nih.gov
While direct evidence linking Nectarin I expression to systemic plant responses to abiotic stresses like drought or extreme temperatures is limited, its function is intrinsically tied to oxidative stress, a common secondary effect of many abiotic challenges. nih.govmdpi.com The production of hydrogen peroxide, a reactive oxygen species (ROS), is a key feature of its activity. frontiersin.org
Mechanisms of Oxidative Stress Management
Nectarin I plays a direct and crucial role in managing specific reactive oxygen species (ROS). It has been identified and characterized as a germin-like protein with manganese-containing superoxide dismutase (MnSOD) activity. nih.gov Superoxide dismutases are a critical class of antioxidant enzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.gov
The key mechanism is the Nectar Redox Cycle. frontiersin.org This pathway begins with the production of superoxide by an NADPH oxidase. frontiersin.org Nectarin I, in its role as a superoxide dismutase, then detoxifies the highly reactive superoxide radical. frontiersin.orgnih.gov The resulting product, hydrogen peroxide, while still a reactive oxygen species, is a key signaling molecule and the primary antimicrobial agent in Nicotiana nectar. frontiersin.orgfrontiersin.org
A remarkable feature of Nectarin I is its high thermostability; it retains its superoxide dismutase activity even after incubation at temperatures up to 90°C. nih.gov This stability ensures its function is maintained within the nectar environment. The enzyme functions as a large oligomeric protein of approximately 165-kDa under non-denaturing conditions, composed of smaller monomer subunits. nih.gov This robust enzymatic activity is central to managing the oxidative environment within the nectar, converting a potentially damaging ROS into a compound that serves both defensive and signaling purposes.
| Feature | Description | Source(s) |
| Protein Identity | Nectarin I (NEC1) | nih.gov |
| Classification | Germin-like protein | nih.govnih.gov |
| Enzymatic Activity | Manganese Superoxide Dismutase (MnSOD) | nih.gov |
| Substrate | Superoxide radical (O₂⁻) | frontiersin.orgnih.gov |
| Products | Hydrogen Peroxide (H₂O₂) and Oxygen (O₂) | frontiersin.orgnih.gov |
| Biochemical Pathway | Nectar Redox Cycle | frontiersin.orgfrontiersin.org |
| Monomer Mass | ~29 kDa (SDS-PAGE); ~22.5 kDa (mass spectrometry) | nih.govnih.gov |
| Native Mass | >120 kDa; ~165 kDa oligomer | nih.govnih.gov |
| Key Property | High thermostability (activity stable up to 90°C) | nih.gov |
| Function | Manages oxidative stress by converting superoxide; produces H₂O₂ for antimicrobial defense. | frontiersin.orgnih.gov |
Cross-Talk with Broader Plant Stress Signaling Pathways
The activity of Nectarin I is integrated with the broader network of plant stress signaling primarily through its product, hydrogen peroxide (H₂O₂). frontiersin.org Reactive oxygen species, including H₂O₂, are no longer seen merely as toxic byproducts of stress but as central signaling molecules that regulate a plant's response to both biotic and abiotic challenges. frontiersin.orgresearchgate.net
The Nectarin I-driven production of H₂O₂ in the nectar is a localized event, but H₂O₂ is a diffusible molecule known to trigger systemic responses in plants. frontiersin.org Plant cells perceive fluctuations in ROS levels, which can activate downstream signaling cascades, including mitogen-activated protein kinase (MAPK) pathways and the regulation of transcription factors. researchgate.net These pathways, in turn, control the expression of a wide array of genes involved in defense and acclimation. nih.gov
Furthermore, the enzyme that initiates the Nectar Redox Cycle, an NADPH oxidase, belongs to a family of proteins (respiratory burst oxidase homologs, or RBOHs) that are key hubs in plant stress signaling. frontiersin.orgresearchgate.net The activation of RBOHs is one of the earliest responses to various stresses, leading to a rapid generation of ROS that functions as a primary signal. frontiersin.org Therefore, the Nectar Redox Cycle can be viewed as a specialized, localized version of a universal plant stress-response mechanism.
Comparative and Evolutionary Biology of Nectarin I and Germin Like Proteins
Phylogenetic Analysis and Classification of Nectarin I within Germin-Like Proteins
Nectarin I, a principal protein found in the floral nectar of Nicotiana species, is classified as a germin-like protein (GLP). researchgate.netnih.gov GLPs belong to the cupin superfamily and are a ubiquitous and diverse group of water-soluble glycoproteins found across the plant kingdom, including monocots, dicots, and gymnosperms. frontiersin.orgmdpi.com The classification of these proteins can be complex due to structural similarities; however, a distinction is generally made between "true germins," which are typically found in cereals and often exhibit oxalate (B1200264) oxidase activity, and the more heterogeneous GLPs, which are distributed more broadly. frontiersin.orgnih.gov
Phylogenetic analyses have provided specific placement for Nectarin I within the extensive GLP family. When compared with the GLPs of Arabidopsis thaliana, Nectarin I shows the highest similarity to GLP5 and GLP10. researchgate.net This places it within subfamily 2 of the Arabidopsis GLP gene family. researchgate.net Broader phylogenetic studies encompassing non-Arabidopsis GLPs further refine this classification, showing that true germins form a distinct subfamily separate from other GLPs. researchgate.net Dendrogram analyses of various plant species typically partition germins and GLPs into two main groups, with the GLPs further divisible into three or more subfamilies. nih.gov Nectarin I's placement within this framework highlights its evolutionary relationship to a specific lineage of defense-related plant proteins. researchgate.netfrontiersin.org
Distribution and Conservation of Nectarin I Homologues Across Nicotiana Species
Nectarin I is the most abundantly expressed protein in the floral nectar of ornamental tobacco and related species. researchgate.netnih.gov Investigations across the Nicotiana genus reveal a conserved mechanism of nectar production and biochemistry, suggesting that Nectarin I and its homologues are widespread. nih.govfrontiersin.orgafricaresearchconnects.com A comprehensive comparative proteomic study analyzing 23 distinct species of Nicotiana identified 144 proteins in their floral nectars. nih.gov Within this extensive nectar proteome, nectarins were found to be particularly abundant in species belonging to the taxonomic sections Rusticae, Suaveolens, Polydicliae, and Alata. nih.govresearchgate.net
Functional Divergence and Specialization within the Nectarin Protein Family
The floral nectar of ornamental tobacco contains a select group of proteins, with Nectarin I being the most prominent. nih.govresearchgate.net However, other related proteins, collectively known as nectarins, are also present and contribute to a specialized biochemical pathway. researchgate.net
Beyond the 29 kDa Nectarin I, other major proteins found in Nicotiana nectar include Nectarin III and Nectarin V. researchgate.netnih.govresearchgate.net These proteins, along with Nectarin I, form a functional unit known as the "nectar redox cycle." researchgate.net This cycle is a defensive mechanism that results in the production of high concentrations of hydrogen peroxide in the nectar, which inhibits microbial growth. nih.govresearchgate.net
Each nectarin possesses distinct biochemical properties and evolutionary origins, indicating functional specialization. Nectarin I has been characterized as a germin-like, manganese superoxide (B77818) dismutase. frontiersin.orgoup.comnih.gov Sequence analysis of Nectarin III reveals a high degree of identity with dioscorins, which are root storage proteins from species like Dioscorea alata. researchgate.net Nectarin V is identified as a berberine (B55584) bridge enzyme (BBE)-like protein, a type of flavin-containing oxidase. researchgate.net This divergence in protein identity within a single functional pathway highlights the complex evolutionary assembly of the nectar's defense system.
Table 1: Key Proteins of the Nicotiana Nectar Redox Cycle
| Protein | Molecular Mass (monomer) | Classification | Putative Function |
|---|---|---|---|
| Nectarin I | 29 kDa | Germin-like Protein (GLP) | Manganese Superoxide Dismutase |
| Nectarin III | Not specified | Dioscorin-like | Carbonic Anhydrase/Trypsin Inhibitor-like |
| Nectarin V | Not specified | Berberine Bridge Enzyme (BBE)-like | Flavin-containing Oxidase |
The specialized nectar defense system of Nicotiana contrasts sharply with that of its close relative, Petunia. nih.govfrontiersin.org The nectar biochemistry of Petunia is fundamentally different, characterized by the absence of the high hydrogen peroxide levels that are a hallmark of Nicotiana nectar. nih.govfrontiersin.orgresearchgate.net This biochemical difference is a direct result of distinct nectar proteomes.
Proteomic analyses have identified 144 proteins across 23 Nicotiana species, compared to only 22 proteins in Petunia hybrida. nih.gov The Nicotiana nectar proteome is rich in proteins exclusive to the genus, such as lipid transfer proteins (LTPs) and the components of the Nectar Redox Cycle, including Nectarin I. nih.govresearchgate.net Conversely, Petunia nectar lacks significant quantities of these redox cycle-associated proteins. Instead, its defensive arsenal (B13267) is dominated by pathogenesis-related (PR) proteins, such as chitinases and peroxidases, which constitute a large portion of its nectar proteome. researchgate.net This demonstrates a clear functional divergence in the nectar defense strategies between these two closely related Solanaceous genera, with Nicotiana evolving a specialized oxidative system while Petunia relies on a different suite of antimicrobial proteins.
**Table 2: Comparison of Nectar Proteomes in Nicotiana and *Petunia***
| Feature | Nicotiana spp. | Petunia hybrida |
|---|---|---|
| Total Proteins Identified | 144 (from 23 species) | 22 |
| Key Defensive Proteins | Nectarins (Nectarin I, III, V), Lipid Transfer Proteins (LTPs) | Pathogenesis-Related (PR) Proteins (Chitinases, Peroxidases, Osmotins) |
| Primary Defense Mechanism | Nectar Redox Cycle producing Hydrogen Peroxide | Direct antimicrobial/antifungal activity of PR proteins |
| Hydrogen Peroxide Level | High | Low / Insignificant |
Evolutionary Trajectories of Nectarin I in Floral Nectary Secretions
Floral nectaries and the nectar they produce are critical components of plant-pollinator interactions and have evolved multiple times across angiosperms. researchgate.netwikipedia.org The composition of nectar is not merely a nutritional reward but is also shaped by selective pressures to protect it from microbial degradation. nih.govwikipedia.org The evolution of Nectarin I and the associated nectar redox cycle in Nicotiana represents a highly specialized evolutionary trajectory for floral defense.
The secretion of defensive proteins like Nectarin I into the nectar is a strategy to maintain the integrity of the pollinator reward, thereby ensuring reproductive success. researchgate.netwikipedia.org While other plants utilize different defensive compounds or proteins, the development of the multi-component Nectar Redox Cycle in Nicotiana is a sophisticated biochemical adaptation. This system ensures that the nectar, a rich source of sugars and amino acids, remains uncontaminated by opportunistic bacteria and fungi. nih.govresearchgate.net The evolutionary path of Nectarin I is thus intrinsically linked to the co-evolutionary dynamics between the plant, its pollinators, and microbial antagonists. The conservation of this system across the Nicotiana genus suggests it has been a successful evolutionary strategy, contributing to the diversification and ecological success of the group. africaresearchconnects.comnih.gov
Advanced Methodologies in Nectarin I Research
Protein Purification and Characterization Techniques
The purification and characterization of Nectarin I from the nectar of Nicotiana species have revealed its unique biochemical properties. A key attribute of Nectarin I is its remarkable thermostability, which has been exploited for its purification. nih.gov Researchers found that extended incubations at temperatures up to 90°C did not diminish the superoxide (B77818) dismutase activity of Nectarin I, allowing it to be purified to homogeneity through the simple process of heat denaturation of other, less stable nectar proteins. nih.gov
Once purified, the protein was characterized using various analytical methods. nih.gov It was identified as the most abundant protein secreted into the nectar of ornamental tobacco. nih.gov Analysis via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry determined the protomer subunit to be a 22.5-kDa protein. nih.gov Further characterization showed that Nectarin I is a germin-like protein that functions as a manganese-containing superoxide dismutase (MnSOD). nih.govnih.gov This enzymatic activity is crucial for its proposed defensive role in the flower, as it converts superoxide into hydrogen peroxide. nih.govfrontiersin.org The purified protein contained approximately 0.5 atoms of manganese per monomer, and its superoxide dismutase activity was not inhibited by typical inhibitors like hydrogen peroxide (H₂O₂) or sodium cyanide (NaCN). nih.gov
Table 1: Biochemical and Physical Characterization of Nectarin I
| Property | Finding | Methodology | Source |
|---|---|---|---|
| Monomer Molecular Mass | 29 kDa | SDS-PAGE | nih.govnih.gov |
| Protomer Subunit Mass | 22.5 kDa | MALDI-TOF Mass Spectrometry | nih.gov |
| Oligomeric Molecular Mass | >120-165 kDa (non-denaturing conditions) | SDS-PAGE (unboiled sample) | nih.govresearchgate.netnih.gov |
| Protein Classification | Germin-like protein | N-terminal amino acid sequencing and BLAST search | researchgate.netnih.gov |
| Enzymatic Activity | Superoxide Dismutase (SOD) | Colorimetric and in-gel activity assays | nih.gov |
| Metal Cofactor | Manganese (Mn) | Atomic absorption spectroscopy; activity restoration with Mn²⁺ | nih.gov |
| Thermostability | Highly stable; activity maintained after incubation at 90°C | Heat treatment followed by activity assay | nih.gov |
| Inhibitor Sensitivity | Not inhibited by H₂O₂ or NaCN | Activity assays in the presence of inhibitors | nih.gov |
Molecular Cloning and Gene Expression Analysis Approaches
Understanding the genetic basis of Nectarin I production and its regulation has been a key focus of research, employing a range of molecular techniques.
The journey to clone the gene encoding Nectarin I, designated NEC1, began with protein sequencing. After purifying the Nectarin I protein, its N-terminus was sequenced. researchgate.netnih.gov This amino acid sequence information was used to identify Nectarin I as a member of the germin-like protein family. nih.gov Based on this sequence, a partial cDNA was isolated, which then served as a probe to screen a Nicotiana plumbaginifolia genomic library. researchgate.netnih.gov
This screening led to the successful isolation of the full NEC1 gene. nih.govresearchgate.net Subsequent sequencing of the genomic clone revealed that the gene contains a single intron of 386 nucleotides and encodes a mature protein of 197 amino acids. researchgate.netnih.gov The translated sequence from the cloned gene was consistent with both the N-terminal and internal amino acid sequences obtained directly from the purified protein, confirming its identity. researchgate.netnih.gov
Table 2: Summary of NEC1 Gene Cloning and Sequencing
| Step | Methodology | Key Finding/Outcome | Source |
|---|---|---|---|
| Protein Sequencing | N-terminal sequencing of purified Nectarin I protein blotted onto PVDF membrane. | Provided amino acid sequence for initial identification and probe design. | researchgate.net |
| cDNA Isolation | Use of degenerate oligonucleotides (based on protein sequence) to isolate a partial cDNA. | A partial cDNA clone was obtained to be used as a probe. | nih.gov |
| Genomic Library Screening | The partial cDNA was used to probe a Nicotiana plumbaginifolia genomic library. | Isolation of the full genomic DNA for NEC1. | nih.govnih.gov |
| Gene Sequencing & Analysis | DNA sequencing of the isolated genomic clone. | The gene encodes a 197-amino-acid mature protein and contains one 386 nt intron. | researchgate.netnih.gov |
To dissect the regulatory mechanisms governing NEC1 expression, researchers have utilized promoter-reporter gene fusion constructs in transgenic tobacco plants. nih.govspringernature.com A common approach involves fusing the NEC1 promoter to a reporter gene, such as CAT (chloramphenicol acetyltransferase) or GUS (β-glucuronidase), whose activity can be easily measured. nih.govthermofisher.com
Studies using a full-length NEC1 promoter fused to the CAT gene (NEC1-CAT) demonstrated that the promoter drives high levels of expression specifically in the floral nectaries of transgenic plants. nih.govnih.gov This expression was also temporally regulated, occurring only at developmental stages when nectar is actively being secreted, starting around stage 8 of floral development, which is about 24 to 36 hours before the flower opens. nih.govnih.govresearchgate.net Further analysis using deletion constructs of the promoter revealed that this nectary-specific expression pattern is controlled by multiple distinct promoter elements. nih.gov These findings suggest a coordinated regulation of nectar secretion and flower opening. nih.gov Assays confirmed that the transcription start site of the NEC1-CAT mRNA in the transgenic system was identical to that of the native gene, validating the model. nih.gov
Table 3: NEC1 Promoter-Reporter Gene Assay Findings
| Reporter Construct | Transgenic System | Key Finding | Source |
|---|---|---|---|
| NEC1-CAT | Nicotiana tabacum | Expression is highly specific to mature floral nectaries, with minor expression in the ovary. | nih.gov |
| NEC1-CAT | Nicotiana tabacum | Expression is temporally regulated, beginning at floral stage 8 and peaking during active nectar secretion (Stage 12). | nih.govnih.govresearchgate.net |
| NEC1 promoter deletions | Nicotiana tabacum | Nectary-specific expression is controlled by multiple, distinct promoter elements. | nih.gov |
| NEC1-GUS | Nicotiana tabacum | Wild-type promoter constructs expressed high levels of GUS activity specifically in nectaries. Deletion of MYB binding sites significantly reduced expression. | nih.gov |
Functional analysis of NEC1 has been advanced by modulating its expression or the expression of its regulatory factors. While direct silencing of NEC1 is not extensively reported, studies on its upstream regulators have provided significant insights. The transcription factor MYB305 has been identified as a key regulator of nec1 expression. nih.govresearchgate.net
RNA interference (RNAi) strategies targeting MYB305 in tobacco resulted in a significant reduction in the expression of both nec1 and another nectarin gene, nec5. nih.gov Conversely, ectopic overexpression of MYB305 in the foliage of tobacco plants, where it is not normally expressed, was sufficient to induce the expression of nec1 in the leaves. nih.gov In a different study, overexpressing a peach R2R3-MYB transcription factor (MYB10.1) in tobacco led to the suppression of the native NtMYB305. frontiersin.orgunimi.it This suppression resulted in extremely low levels of NtNEC1 transcripts and an aborted nectary gland phenotype, reinforcing the critical role of the MYB305-NEC1 regulatory pathway in nectary development. frontiersin.orgunimi.it
Table 4: Functional Analysis of Nectarin I via Gene Regulation Strategies
| Strategy | Target Gene | Experimental System | Outcome for Nectarin I (NEC1) | Source |
|---|---|---|---|---|
| RNA Interference (RNAi) | MYB305 (a transcription factor) | Transgenic N. tabacum | Knockdown of MYB305 led to reduced expression of nec1 in nectaries. | nih.gov |
| Overexpression | MYB305 | Transgenic N. tabacum | Ectopic expression of MYB305 in foliage induced nec1 expression in leaves. | nih.gov |
| Overexpression | Peach MYB10.1 (suppresses NtMYB305) | Transgenic N. tabacum | Led to extremely low levels of NtNEC1 transcripts and aborted nectaries. | frontiersin.orgunimi.it |
Advanced Proteomic and Transcriptomic Profiling of Nectar and Nectary Tissues
To understand the full biological context of Nectarin I, researchers have employed large-scale proteomic and transcriptomic analyses of Nicotiana nectar and nectary tissues. researchgate.net These studies provide a global view of the genes and proteins involved in nectar production, secretion, and function. nih.gov Transcriptome sequencing (RNA-Seq) of nectaries from Nicotiana tabacum has helped identify key genes involved in carbohydrate metabolism and transport that support nectar production. researchgate.net
Proteomic analyses of nectar from various Nicotiana species have consistently identified Nectarin I as a major and abundant protein. nih.govresearchgate.netnih.gov For example, a proteomic study of N. attenuata nectar identified Nectarin I alongside other proteins like Nectarin 5, sugar-cleaving enzymes (e.g., galactosidase, xylosidase), RNases, and pathogenesis-related proteins. dntb.gov.uanih.gov Similarly, analysis of nectar from nine different Nicotiana species revealed that the most abundant proteins examined were consistently identified as Nectarin 1, Nectarin 3, or Nectarin 5, suggesting these proteins are part of a conserved mechanism of nectar biochemistry across the genus. nih.govresearchgate.net These findings support the hypothesis that the nectar proteome, with Nectarin I as a key component, plays a complex and conserved role in plant-pollinator-microbe interactions. dntb.gov.uanih.gov
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to separate nectar proteins by size, while Western blotting allows for the specific detection of Nectarin I using antibodies. researchgate.netnih.gov In initial studies, SDS-PAGE analysis of crude nectar from ornamental tobacco revealed a limited number of protein bands, with Nectarin I appearing as the most prominent band with a monomeric molecular mass of 29 kDa. researchgate.netnih.govresearchgate.net When nectar samples were not boiled prior to electrophoresis, Nectarin I migrated as a high-molecular-mass oligomer of over 120 kDa, indicating a quaternary structure. researchgate.net
Western blot analysis, using antiserum raised against purified Nectarin I, has been instrumental in confirming its identity and analyzing its expression. researchgate.netresearchgate.net These experiments showed that the anti-Nectarin I antiserum specifically reacts with the 29 kDa band in nectar and nectary protein extracts. researchgate.net This technique was also used to demonstrate the tissue-specific expression of Nectarin I; the protein was detected at high levels in nectaries and secreted nectar, at much lower levels in the ovary, and was absent in other tissues like petals, stems, leaves, and roots. researchgate.netnih.gov Furthermore, Western blotting across different stages of flower development confirmed that Nectarin I protein expression is developmentally regulated, appearing only when nectar is being actively secreted. researchgate.netnih.gov
Table 5: SDS-PAGE and Western Blot Analysis of Nectarin I
| Technique | Sample Source | Experimental Conditions | Key Result | Source |
|---|---|---|---|---|
| SDS-PAGE | Fresh nectar | 10% polyacrylamide gel, Coomassie Blue staining. | Revealed a major protein band at 29 kDa (Nectarin I). | researchgate.netresearchgate.net |
| SDS-PAGE | Nectar | Sample not boiled before loading. | Nectarin I migrated as an oligomer (>120 kDa). | researchgate.net |
| Western Blot | Total nectar proteins | Proteins transferred to nitrocellulose, probed with anti-Nectarin I antiserum. | Antiserum specifically recognized the 29 kDa Nectarin I band. | researchgate.netresearchgate.net |
| Western Blot | Various floral tissues (nectaries, anthers, styles, ovaries) | 100 µg of total protein per lane. | High expression in nectaries, low in ovary, absent in other tissues. | researchgate.net |
| Western Blot | Nectaries at different developmental stages | Protein extracts from floral stages 6 through 12. | Confirmed temporal expression, correlating with active nectar secretion. | researchgate.netnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Proteomics
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool for identifying and quantifying proteins within the complex mixture of floral nectar. This powerful technique allows for the detailed characterization of the nectar proteome, providing significant insights into the function of individual proteins like Nectarin I.
In the study of Nicotiana, LC-MS/MS-based proteomics has been employed to build a comprehensive profile of nectar proteins across numerous species. nih.gov The general workflow involves the collection of nectar, separation of proteins often using gel electrophoresis (1D or 2D-PAGE), followed by tryptic digestion of the protein bands. nih.gov The resulting peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry. nih.govnsf.gov The mass spectra are subsequently searched against protein and transcriptome databases to identify the proteins. nih.gov
A comparative proteomic analysis using LC-MS/MS on the floral nectar of 23 Nicotiana species successfully identified 144 distinct proteins. x-mol.comnih.gov This study revealed that proteins related to defense and stress responses constituted the largest functional group. x-mol.comnih.gov Specifically, nectarins were found to be most abundant in the taxonomic sections Rusticae, Suaveolens, Polydicliae, and Alata. x-mol.comnih.gov Another limited proteomic analysis across nine different Nicotiana species also confirmed the presence of Nectarin 1, Nectarin 3, or Nectarin 5 as abundant proteins in their nectars. nsf.govfrontiersin.org In Nicotiana tabacum, mass spectrometry was used to identify seven nectarins, including pathogenesis-related proteins. nih.gov Similarly, research on Nicotiana attenuata utilized LC-MS/MS to characterize its nectar proteome, identifying several proteins including nectarins, sugar-cleaving enzymes, and RNases. nih.gov These findings underscore the conserved role of Nectarin I and other nectarins in the floral defense mechanisms of the Nicotiana genus. x-mol.comfrontiersin.org
**Table 1: Selected LC-MS/MS Proteomic Studies on Nectarin I in *Nicotiana***
| Nicotiana Species Studied | Key Proteomic Findings | Reference |
|---|---|---|
| 23 species of Nicotiana | Identified 144 proteins in floral nectar; nectarins were most abundant in the Rusticae, Suaveolens, Polydicliae, and Alata sections. Defense/stress was the largest protein group. | x-mol.comnih.gov |
| N. benthamiana, N. clevelandii, and 7 other species | Limited proteomic analysis identified Nectarin 1 as one of the main proteins in the nectar of N. benthamiana and N. clevelandii. | frontiersin.org |
| Nicotiana tabacum | Identified seven nectarins after separation by two-dimensional gel electrophoresis. The proteome mainly consists of pathogenesis-related proteins. | nih.gov |
| Nicotiana attenuata | Characterized the nectar proteome using a constructed transcriptome database. Identified nectarins, including nectarin1b, and noted a negative relationship between the accumulation of nectarin1b and nectarin5. | nih.gov |
High-Throughput Transcriptome Sequencing (RNA-Seq)
Transcriptomic analyses of Nicotiana tabacum nectaries have been performed to investigate the mechanisms of nectar production and secretion. researchgate.netbiorxiv.orgnih.gov These studies focus on genes involved in carbohydrate metabolism and transport, revealing that the processes in N. tabacum are largely similar to those in other dicot plants. researchgate.netbiorxiv.org By sequencing the complete set of RNA transcripts, researchers can identify genes, like the one encoding Nectarin I (NEC1), that are highly expressed during nectar secretion.
In a study on Nicotiana attenuata, researchers constructed a transcriptome database of the nectaries to facilitate the proteomic analysis of its floral nectar. nih.gov This integrated approach is powerful because it links the identified proteins directly to their encoding genes. Interestingly, subsequent microarray analysis revealed that the abundance of proteins in the nectar is not always directly correlated with the accumulation levels of their corresponding transcripts in the nectary tissue, suggesting post-transcriptional or post-translational regulation plays a significant role. nih.govnih.gov For instance, the mRNA for the nectary NADPH oxidase is expressed early in flower development, but the enzyme is not active until later stages. nih.gov Similarly, qRT-PCR has been used to validate the differential expression of genes identified through RNA-Seq, confirming their upregulation at specific stages of nectary maturation. nih.gov
Table 2: Transcriptomic Analyses of Nicotiana Nectaries
| Study Focus | Methodology | Key Findings Related to Nectar Production | Reference |
|---|---|---|---|
| Mechanism of nectar production and secretion in Nicotiana tabacum | RNA-Seq | Mechanisms of nectar production and secretion appear largely similar to those in other dicots. | researchgate.netbiorxiv.orgnih.gov |
| Profiling of floral nectar proteins in Nicotiana attenuata | Transcriptome database construction; Microarray analysis | Identified a group of genes specifically expressed in the nectary. Found that protein accumulation in nectar is not simply correlated with transcript accumulation. | nih.gov |
| Temporal expression of genes in ornamental tobacco nectaries | qRT-PCR and gene expression constructs | Expression of Nectarin I (NEC1) begins at Stage 8 of floral development, which is about 24 to 36 hours before anthesis. | oup.comoup.com |
In Situ Hybridization and Immunocytochemical Localization Studies
To understand the function of Nectarin I, it is critical to know precisely where the protein and its corresponding messenger RNA (mRNA) are located within the plant. In situ hybridization and immunocytochemistry are two powerful techniques used to visualize the spatial distribution of specific molecules within cells and tissues.
In situ hybridization uses a labeled nucleic acid probe (antisense strand) that is complementary to the target mRNA sequence (NEC1 mRNA in this case). The probe hybridizes with the target mRNA in preserved tissue sections, and a subsequent detection step reveals its location. Studies in ornamental tobacco have used this method to localize NEC1 mRNA. nih.gov The results show that NEC1 mRNA is actively expressed and accumulates intensely in the special parenchyma cells and the single epidermal cell layer of mature, Stage 12 nectaries. nih.gov Temporal analysis further indicates that the expression of the NEC1 gene begins around Stage 8 of floral development, preceding the onset of nectar secretion. oup.comoup.com
Immunocytochemistry (or immunohistochemistry) uses antibodies to detect the location of a specific protein. The primary antibody binds to the target protein (Nectarin I), and a secondary antibody, which is linked to a reporter molecule (like gold particles), binds to the primary antibody. This allows for visualization under a microscope. In tobacco nectaries, immunocytochemical localization with silver-enhanced gold particles showed that the Nectarin I protein is present in the cytoplasm and is notably concentrated near and within the cell walls of nectary cells. oup.comoup.com This localization is consistent with its role as a secreted protein that functions in the apoplast and ultimately in the nectar itself. uniprot.org Research has also shown Nectarin I expression is primarily restricted to the nectary tissues and, to a lesser extent, the ovary. researchgate.net
**Table 3: Localization of Nectarin I mRNA and Protein in *Nicotiana***
| Technique | Target Molecule | Location | Developmental Stage | Reference |
|---|---|---|---|---|
| In Situ Hybridization | NEC1 mRNA | Accumulates in special parenchyma and epidermal cells of the nectary. | Actively expressed at mature Stage 12; expression begins around Stage 8. | nih.govoup.comoup.com |
| Immunocytochemistry | Nectarin I Protein | Found in the cytoplasm; concentrated near and in the cell walls of nectary cells. Also found at a low level in the ovary. | Present in mature nectaries actively secreting nectar. | oup.comoup.comresearchgate.net |
Future Research Directions and Translational Applications
Elucidation of Comprehensive Regulatory Networks for Nectarin I Expression
The expression of the gene encoding Nectarin I (NEC1) is tightly controlled, both spatially and temporally. nih.govnih.gov Research has shown that its expression is almost exclusively restricted to the floral nectaries and, to a lesser extent, the ovary. nih.govresearchgate.net Furthermore, this expression is developmentally regulated, occurring specifically during the period of active nectar secretion, which begins just before the flower opens and ceases after fertilization. nih.govresearchgate.net
Analysis of the NEC1 promoter in transgenic tobacco plants has revealed that this nectary-specific expression pattern is governed by multiple promoter elements. nih.gov This suggests a complex regulatory network that coordinates Nectarin I production with nectar flow and the opening of the flower. nih.gov While transcription factors like MYB305 have been identified as regulators of nectarin genes, the complete network of upstream signaling pathways and transcription factors remains to be fully mapped. frontiersin.org
Future research should focus on:
Identifying Key Transcription Factors: Employing techniques such as yeast one-hybrid (Y1H) screens and chromatin immunoprecipitation sequencing (ChIP-seq) to identify all the proteins that bind to the NEC1 promoter and regulate its activity.
Mapping Signaling Pathways: Investigating the hormonal and environmental cues (e.g., jasmonates, gibberellins, developmental signals) that trigger the expression of NEC1.
Comparative Genomics: Analyzing the promoters of Nectarin I orthologs in different Nicotiana species to understand how these regulatory networks have evolved.
Detailed Mechanistic Studies of Nectarin I Interactions with Microbial Components
Nectarin I plays a crucial role in defending the nutrient-rich nectar and the plant's reproductive organs from microbial colonization. uniprot.orgresearchgate.net It functions as a manganese-dependent superoxide (B77818) dismutase, catalyzing the conversion of superoxide radicals into hydrogen peroxide. uniprot.orgfrontiersin.org This activity is part of a larger biochemical pathway known as the "Nectar Redox Cycle," which can generate hydrogen peroxide concentrations in the nectar of up to 4 mM, a level sufficient to inhibit the growth of many bacteria and fungi. frontiersin.orgnih.gov
Beyond its enzymatic function, there is evidence that Nectarin I may interact directly with microbial components. uniprot.org Its sequence shows similarity to a pea root's germin-like protein that acts as a receptor for rhicadhesin, a protein used by Rhizobia bacteria for attachment to plant cells. researchgate.net This suggests Nectarin I could function as a defense protein by binding to microbial adhesins, thereby preventing them from attaching to and colonizing floral tissues. uniprot.org
Future research in this area should include:
Structural Biology: Determining the three-dimensional structure of Nectarin I to understand the active site for its superoxide dismutase activity and to identify potential binding sites for microbial ligands.
Interaction Studies: Using methods like co-immunoprecipitation, surface plasmon resonance, and affinity chromatography to identify specific microbial proteins (e.g., adhesins, enzymes) that directly bind to Nectarin I.
Antimicrobial Spectrum: Characterizing the range of microbial species (bacteria and fungi) that are inhibited by the hydrogen peroxide produced by Nectarin I and investigating the mechanisms by which some nectar-specialist microbes tolerate these high concentrations. nih.gov
Harnessing Nectarin I for Enhanced Plant Defense and Crop Improvement
The potent and localized antimicrobial system involving Nectarin I has significant potential for agricultural applications. Floral nectaries are vulnerable entry points for pathogens that can compromise fertilization, seed development, and fruit quality. Enhancing the defense of these tissues could lead to improved crop yields and reduced reliance on chemical fungicides.
Translational applications could involve:
Genetic Engineering of Nectar: Introducing the NEC1 gene into the nectar of susceptible crop plants to provide a protective barrier against microbial infections that affect flowers and developing fruit. This could improve pollination success and reduce post-harvest rots that begin as floral infections.
Broad-Spectrum Disease Resistance: Engineering crop plants to express Nectarin I, or the entire Nectar Redox Cycle, in vegetative tissues (leaves, stems, roots) to confer enhanced resistance to a wider range of pathogens. The highly specific NEC1 promoter could also be used to drive the expression of other antimicrobial genes in a targeted manner to the nectaries. nih.gov
Nectarin I as a Model System for Understanding Nectary Evolution and Function
Nectaries are remarkably diverse in their morphology and position and are believed to have evolved independently multiple times across flowering plants. nih.govplantae.org Despite this diversity, their primary function of secreting nectar to attract pollinators is conserved. nih.govresearchgate.net The highly specific expression of Nectarin I makes it an excellent molecular marker for studying the development and evolution of these crucial glands. nih.govnih.gov
Future research can use Nectarin I as a tool to explore fundamental questions in plant biology:
Nectary Development: Using the NEC1 promoter fused to reporter genes (e.g., GUS, GFP) to visualize the formation and function of nectary tissues throughout flower development. This can help identify the genetic programs that define nectary identity.
Evolutionary Origins: Investigating whether the regulatory networks that control NEC1 expression are conserved in plant species from different families that have independently evolved nectaries. This would provide insight into whether these diverse structures share a common, ancient genetic toolkit or are the products of convergent evolution at the molecular level.
Adaptive Evolution of Defense: Comparing the sequences and expression patterns of NEC1 orthologs across the Nicotiana genus can reveal how this defense system has adapted in response to different selective pressures from pollinators and local microbial communities.
Q & A
Basic: What is the primary biochemical function of Nectarin I in Nicotiana species, and what experimental approaches confirm this role?
Nectarin I is a germin-like protein (GLP) with superoxide dismutase (SOD) activity, generating hydrogen peroxide (H₂O₂) in floral nectar to inhibit microbial colonization . Key methodologies to confirm this include:
- Enzyme activity assays : Measure SOD activity via nitroblue tetrazolium (NBT) reduction under UV light.
- SDS-PAGE and Western blotting : Identify Nectarin I’s monomeric (29 kDa) and oligomeric (165 kDa) forms using anti-NEC1 antibodies .
- Antimicrobial assays : Test nectar or recombinant Nectarin I against bacterial/fungal pathogens in agar diffusion assays .
Advanced: How do researchers resolve discrepancies in reported molecular weights of Nectarin I across studies?
Discrepancies arise from protein oligomerization and experimental conditions:
- Heat treatment : Boiling nectar denatures oligomers, revealing monomeric subunits (29 kDa) vs. untreated samples showing 165 kDa oligomers .
- SDS-PAGE standardization : Use reducing agents (β-mercaptoethanol) and precise molecular weight markers to distinguish isoforms.
- Mass spectrometry : Confirm subunit composition and post-translational modifications .
Basic: Which methodologies are optimal for quantifying Nectarin I expression levels in floral nectar?
- Bradford assay : Rapid quantification of total soluble protein, validated against BSA standards .
- SDS-PAGE densitometry : Compare band intensities of Nectarin I against known protein concentrations.
- ELISA : Use polyclonal antibodies for species-specific quantification .
Advanced: How do Nectarin I protein profiles vary among Nicotiana species, and what evolutionary implications arise?
- Comparative SDS-PAGE : N. tabacum and N. rustica show distinct NEC1/NEC3/NEC4 banding patterns, reflecting genetic divergence .
- Functional conservation : Antimicrobial NEC1 is conserved, while NEC3 (monodehydroascorbate reductase) and NEC4 (polygalacturonase inhibitor) vary, suggesting adaptive evolution .
- Phylogenetic analysis : Align protein sequences with germin-like proteins (GLPs) from other Solanaceae to infer evolutionary pressures .
Basic: What controls are essential when assessing Nectarin I’s antimicrobial activity in vitro?
- Negative controls : Nectar/protein-free buffer to exclude nonspecific inhibition.
- Positive controls : Commercial antimicrobials (e.g., ampicillin) to validate assay sensitivity.
- pH and osmolarity : Match nectar conditions (pH 6.5–7.0, 15–30% sucrose) to avoid confounding effects .
Advanced: What strategies improve heterologous expression of Nectarin I in recombinant systems?
- Host selection : Nicotiana tabacum cv. I 64 yields high transient expression (e.g., agroinfiltration) .
- Codon optimization : Adjust coding sequences for N. benthamiana tRNA abundance to enhance translation.
- Subcellular targeting : Use apoplast-targeting signals (e.g., PR1 signal peptide) to mimic native secretion .
Basic: How does the germin-like protein (GLP) structure of Nectarin I influence its functional mechanisms?
- Dimerization : GLPs form homo-oligomers critical for SOD activity; disrupting disulfide bonds (via DTT) abolishes H₂O₂ production .
- Metal binding : Mn²⁺ or Cu²⁺/Zn²⁺ cofactors stabilize the active site; EDTA chelation inhibits activity .
Advanced: How to design experiments to study Nectarin I’s interaction with microbial cell walls?
- Co-immunoprecipitation (Co-IP) : Incubate Nectarin I with microbial lysates, immunoprecipitate complexes, and identify bound proteins via LC-MS/MS .
- Enzyme-linked assays : Measure polygalacturonase inhibition by NEC4 using colorimetric substrates (e.g., galacturonic acid release) .
- Microscopy : Fluorescently labeled Nectarin I tracked for binding to fungal hyphae (Fusarium spp.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
